molecular formula C8H9F2N5S B2706337 5-[5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-14-9

5-[5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2706337
CAS No.: 1946818-14-9
M. Wt: 245.25
InChI Key: QJLMELBBBIDWMO-UHFFFAOYSA-N
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Description

5-[5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and an ethyl group, along with a thiadiazole ring substituted with an amine group. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions using reagents such as difluoromethyl iodide or difluoromethyl sulfone.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, followed by cyclization.

    Coupling of the Pyrazole and Thiadiazole Rings: The final step involves coupling the pyrazole and thiadiazole rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products.

Scientific Research Applications

5-[5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-1-methylpyrazole
  • 1-Ethyl-3-(difluoromethyl)pyrazole
  • 1,3,4-Thiadiazol-2-amine derivatives

Uniqueness

5-[5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of its difluoromethyl-substituted pyrazole ring and thiadiazole ring with an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[5-(difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5S/c1-2-15-5(6(9)10)4(3-12-15)7-13-14-8(11)16-7/h3,6H,2H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLMELBBBIDWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NN=C(S2)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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